molecular formula C15H18O2 B14560649 3,6-Dimethoxy-2-(propan-2-yl)naphthalene CAS No. 62055-52-1

3,6-Dimethoxy-2-(propan-2-yl)naphthalene

Cat. No.: B14560649
CAS No.: 62055-52-1
M. Wt: 230.30 g/mol
InChI Key: XAMJVQHIJMAUEX-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-(propan-2-yl)naphthalene is an organic compound with the molecular formula C15H18O2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2-(propan-2-yl)naphthalene typically involves the alkylation of 3,6-dimethoxynaphthalene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:

3,6-Dimethoxynaphthalene+Isopropyl HalideAlCl3This compound\text{3,6-Dimethoxynaphthalene} + \text{Isopropyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} 3,6-Dimethoxynaphthalene+Isopropyl HalideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro-3,6-dimethoxy-2-(propan-2-yl)naphthalene.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3,6-Dimethoxy-2-(propan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups and isopropyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethoxynaphthalene: Lacks the isopropyl group, making it less hydrophobic.

    2-Isopropylnaphthalene: Lacks the methoxy groups, affecting its reactivity and solubility.

    1,4-Dimethoxynaphthalene: Different substitution pattern on the naphthalene ring.

Uniqueness

3,6-Dimethoxy-2-(propan-2-yl)naphthalene is unique due to the combination of methoxy and isopropyl groups, which confer distinct chemical and physical properties. This combination enhances its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

62055-52-1

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3,6-dimethoxy-2-propan-2-ylnaphthalene

InChI

InChI=1S/C15H18O2/c1-10(2)14-8-11-5-6-13(16-3)7-12(11)9-15(14)17-4/h5-10H,1-4H3

InChI Key

XAMJVQHIJMAUEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C=C(C=CC2=C1)OC)OC

Origin of Product

United States

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